

Volixibat for the Treatment of Primary Sclerosing Cholangitis: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **Volixibat**, an investigational therapy for the treatment of cholestatic pruritus associated with Primary Sclerosing Cholangitis (PSC). PSC is a chronic, progressive liver disease characterized by inflammation and fibrosis of the bile ducts, leading to cholestasis, pruritus, and eventual liver failure.[1] There are currently no approved therapies that effectively treat the underlying disease process or its debilitating symptoms.[1] **Volixibat**, a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT), represents a novel therapeutic approach by targeting the enterohepatic circulation of bile acids.[2][3][4][5]

Mechanism of Action

Volixibat selectively inhibits the ileal bile acid transporter (IBAT), a protein primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation.[1][6][7] In cholestatic diseases such as PSC, the impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation, contributing to liver injury and symptoms like pruritus. [1] By blocking IBAT, **Volixibat** interrupts the enterohepatic circulation, increasing the excretion of bile acids in the feces.[4][5][6] This reduction in the systemic bile acid pool is expected to alleviate pruritus and potentially reduce bile acid-mediated liver damage.[5][6]

Previous studies have demonstrated that **Volixibat** treatment leads to on-target effects, including increased fecal bile acid excretion, a pharmacodynamic marker of IBAT inhibition.[2] [3] This is accompanied by a decrease in serum bile acids and an increase in 7α -hydroxy-4-



cholesten-3-one (7 α C4), a marker of bile acid synthesis, indicating a systemic response to the induced bile acid loss.[2][3]

Caption: Mechanism of action of Volixibat in PSC.

Clinical Development: The VISTAS Trial

The primary clinical investigation of **Volixibat** in PSC is the Phase 2b VISTAS (**Volixibat** in Subjects with Pruritus Associated with Primary Sclerosing Cholangitis) trial (NCT04663308).[1] This randomized, double-blind, placebo-controlled study is designed to evaluate the efficacy and safety of **Volixibat** for the treatment of cholestatic pruritus in patients with PSC.[8][9]

Experimental Protocol: VISTAS Trial

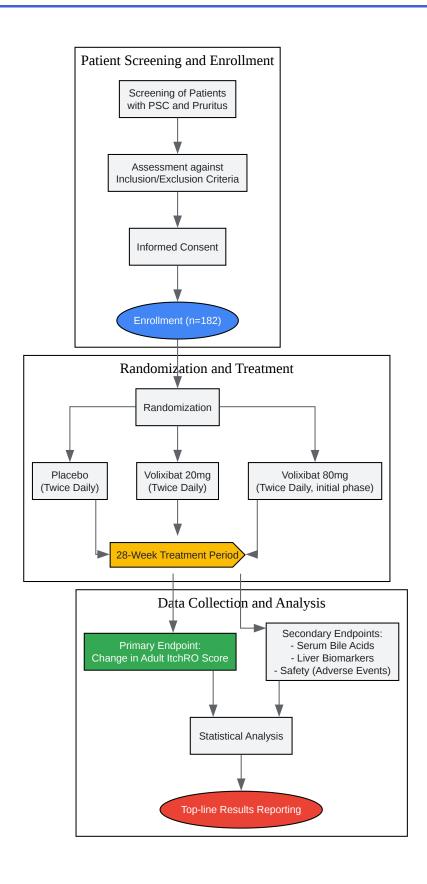
Study Design: The VISTAS trial is a multicenter, randomized, double-blind, placebo-controlled study.[9][10] It consists of a screening period, a treatment period of up to 28 weeks, and a follow-up period.[1] An independent data review committee has reviewed interim data and recommended the continuation of the study.[1][7]

Patient Population: The study has enrolled 182 participants aged 12 years and older with a confirmed diagnosis of PSC and associated pruritus.[1] Key inclusion criteria include a diagnosis of large or small duct PSC and persistent pruritus.[8] Concomitant use of ursodeoxycholic acid (UDCA) and certain anti-pruritic medications is permitted if specific criteria are met.[8] Exclusion criteria include evidence of decompensated cirrhosis, a history of surgeries that may disrupt enterohepatic circulation, and other concurrent liver diseases.[8]

Intervention: Participants are randomized to receive either **Volixibat** or a placebo. The study initially evaluated two doses of **Volixibat** (20 mg and 80 mg) administered orally twice daily.[1] Based on interim analyses, the 20 mg twice-daily dose was selected for the confirmatory phase of the trial.[1][7]

Outcome Measures: The primary endpoint is the change from baseline in patient-reported daily itch, as assessed by the Adult Itch Reported Outcome (Adult ItchRO) questionnaire.[1][9] Secondary endpoints include safety and tolerability, changes in serum bile acid levels, and assessments of liver damage biomarkers.[1]





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Caption: Experimental workflow of the VISTAS clinical trial.



Quantitative Data

As of the latest updates, top-line results from the VISTAS trial are anticipated between April and June of the upcoming year.[1] However, interim analyses have been positive, meeting prespecified safety and efficacy thresholds to continue the trial.[1]

To provide context for the potential efficacy of **Volixibat**, data from the similarly designed Phase 2b VANTAGE trial in patients with Primary Biliary Cholangitis (PBC) can be considered.

Table 1: Efficacy Data from the VANTAGE Trial (PBC)

Endpoint	Result	Statistical Significance	Citation
Pruritus Improvement (Adult ItchRO Scale)	-3.82 point reduction from baseline	p < 0.0001	[2][3][11]
-2.32 point placebo- adjusted difference	p = 0.0026	[2][3]	
Serum Bile Acid (sBA) Reduction	75% of patients achieved >50% reduction in sBA	-	[2][3][11]
Fatigue Improvement	Significant improvement at week 16 vs. placebo	-	[2][3]
Inflammatory Biomarker Reduction	Reductions from baseline in IL-31	-	[12]

Table 2: Safety and Tolerability Data from the VANTAGE Trial (PBC)



Adverse Event Profile	Details	Citation
Most Common Adverse Event	Diarrhea (77% of patients)	[2][3][11][12]
Severity of Diarrhea	Mild to moderate, mostly transient	[2][3][11][12]
Discontinuation due to Diarrhea	One case resulted in discontinuation	[2][12]
Serious Adverse Events (SAEs)	4 patients experienced SAEs, including one in the placebo arm	[2][3]
Liver Biomarkers	No clinically meaningful changes observed	[2][3]
New Safety Signals	No new safety signals were observed	[2][3][11][12]

Conclusion

Volixibat's targeted mechanism of inhibiting IBAT to reduce systemic bile acid levels presents a promising and rational approach for managing cholestatic pruritus in PSC. The ongoing VISTAS trial is a critical step in determining the clinical efficacy and safety of this novel therapy. While awaiting the final data from the VISTAS trial, the positive interim analyses and the robust data from the analogous VANTAGE study in PBC provide a strong rationale for the continued development of Volixibat as a potential first-in-class treatment for a significant unmet need in patients with Primary Sclerosing Cholangitis. The forthcoming results are highly anticipated by the clinical and scientific communities.

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